

Application Notes and Protocols for Utilizing Topaz in Challenging Cryo-EM Datasets

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Compound of Interest

Compound Name: *Topaz*

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For researchers, scientists, and drug development professionals engaged in cryo-electron microscopy (cryo-EM), the accurate identification of particles from micrographs is a critical determinant of success, particularly for challenging datasets. **Topaz**, a deep-learning-based software package, offers powerful tools for particle picking and micrograph denoising, significantly enhancing the quality and efficiency of 3D reconstructions.^[1] This document provides a detailed protocol for leveraging **Topaz** to address common challenges in cryo-EM data, such as low signal-to-noise ratio (SNR), small or non-globular particle morphologies, and preferred orientation.

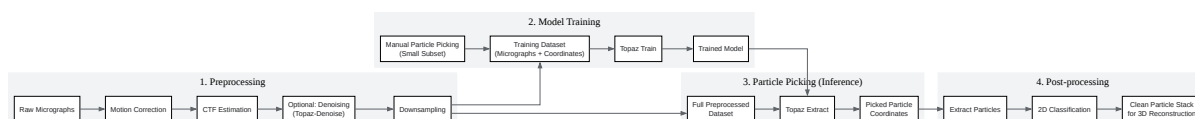
Core Principles of Topaz

Topaz employs a positive-unlabeled (PU) learning framework for particle picking.^[2] This innovative approach allows the training of a convolutional neural network (CNN) with a small set of user-identified "positive" examples (particles) against a background of unlabeled data, eliminating the need for laborious manual labeling of "negative" examples (background).^{[2][3]} This is particularly advantageous for cryo-EM, where background labeling can be subjective and time-consuming.^[1] For micrograph denoising, **Topaz** utilizes a Noise2Noise framework, training a model on pairs of independent micrographs to learn and remove noise without requiring a ground truth signal.^{[4][5]}

Experimental Workflow for Challenging Datasets

The successful application of **Topaz** to challenging datasets involves a systematic workflow, from initial data preparation to the generation of a high-quality particle stack for 3D

reconstruction. The general pipeline encompasses micrograph preprocessing, model training, particle picking (inference), and post-picking processing.[6]



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Caption: Overall workflow for particle picking using **Topaz**.

Detailed Protocols

Data Pre-processing

Proper pre-processing is crucial for optimal **Topaz** performance. This stage involves standard cryo-EM data processing steps, with the addition of optional denoising and mandatory downsampling.

- Motion Correction and CTF Estimation: Raw movie frames should be aligned and summed using software like MotionCor2.[1] Subsequently, the contrast transfer function (CTF) for each micrograph needs to be estimated using programs such as CTFFIND4.[1]
- Micrograph Denoising (Optional but Recommended for Low SNR): For datasets with very low SNR, using **Topaz-Denoise** can significantly improve particle visualization and subsequent picking.[4][5] It is recommended to denoise the full micrographs before any other preprocessing steps.[7] Denoising has been shown to improve the signal-to-noise ratio by approximately 100-fold over raw micrographs.[4] While denoising can aid manual picking, training and extracting particles should be performed on the original, non-denoised micrographs.[7][8]

- **Downsampling:** Micrographs must be downsampled to a pixel size that is appropriate for the particle size and the receptive field of the **Topaz** neural network.[9] A general guideline is to downsample to an Ångström-per-pixel value of 4-8 Å/pix.[9] For very large particles, further downsampling may be necessary, while for small particles, less downsampling (e.g., a factor of 4) is recommended.[7][9]

Training Data Preparation

The quality of the training data directly impacts the performance of the **Topaz** model.

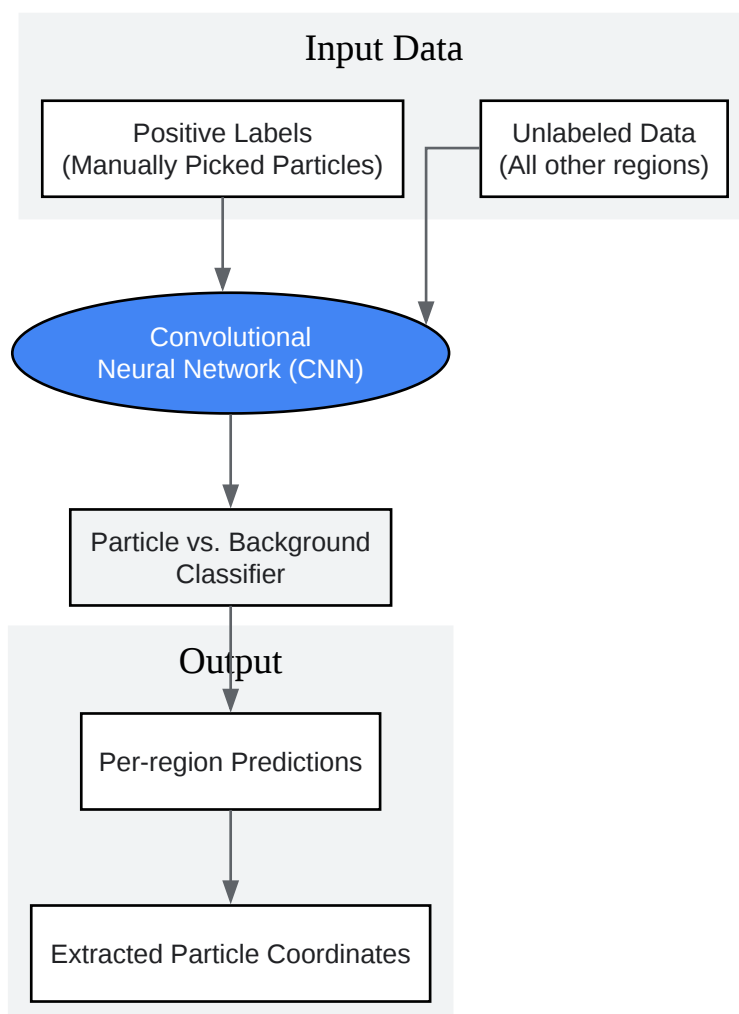
- **Manual Picking:** Manually pick a small, representative set of particles from a subset of 10-100 micrographs.[7] The number of picks can range from a few hundred to a thousand.[9][10] It is crucial to ensure that the manually picked particles are well-centered and represent all known views.[7] You do not need to label every particle on the training micrographs.[7][11] For challenging datasets, it is advisable to perform manual picking on denoised micrographs to better visualize the particles.[7]
- **Coordinate Scaling:** The coordinates of the manually picked particles must be scaled to match the downsampling factor applied to the micrographs.[9]

Topaz Model Training

The **topaz** train command is used to train the particle picking model.[1] Several parameters can be tuned to optimize performance for challenging datasets.

- **Key Training Parameters:** The most critical parameters for training are the estimated number of particles per micrograph, the training radius, and the downsampling amount.[7]
- **Expected Number of Particles:** This parameter should be a reasonable estimate of the average number of particles per micrograph.[12] While it does not need to be exact, a reasonably accurate value is necessary for good performance.[12]
- **Training Radius:** A small training radius of 1, 2, or 3 pixels usually works best, regardless of the particle size.[7]
- **Pre-trained Models:** **Topaz** includes pre-trained models that can be used as a starting point for training, which can substantially reduce the required training time.[9] By default, **topaz**

train initializes from these models.[9]



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Caption: Logical pathway of Positive-Unlabeled Learning in **Topaz**.

Particle Picking (Inference)

Once the model is trained, the **topaz** extract command is used to pick particles from the entire dataset.[1]

- **Extraction Radius:** The extraction radius should be set to the radius of the longest axis of the particle to avoid picking overlapping particles.[7] For densely packed, irregularly shaped particles, using the short axis radius can be beneficial.[7]

- **Score Threshold:** A score threshold is applied to the picked particles to control the balance between the number of particles and the false-positive rate.^[1] Particles are ranked by a score, with higher values indicating a higher probability of being a true particle.^[7] This score can be used as an initial filter for the picked particles.^[7]

Post-processing and Particle Curation

The output of **Topaz** is a list of particle coordinates that need to be further processed.

- **Particle Extraction:** The coordinates are used to extract particle stacks from the micrographs.^[1]
- **2D Classification:** The extracted particle stack should be subjected to 2D classification to remove any remaining "junk" particles, ice contamination, or other false positives.^{[1][13]}
- **3D Reconstruction:** The cleaned particle stack is then used for ab-initio 3D reconstruction and subsequent refinement.^[1]

Quantitative Data and Parameter Recommendations

While optimal parameters are dataset-dependent, the following tables provide a summary of key parameters and recommended starting points for different types of challenging datasets based on available documentation and tutorials.

Table 1: Recommended Downsampling and Particle Radii

Challenge Type	Particle Size	Recommended Downsampling Factor	Å/pix Range	Extraction Radius
Small Particles	< 200 Å	4x	~4-6 Å/pix	Radius of the particle's longest axis. [7]
Medium Particles	200-400 Å	8x	~5-8 Å/pix	Radius of the particle's longest axis. [7]
Large Particles	> 400 Å	16x	~8 Å/pix or more	Radius of the particle's longest axis. [7]
Low SNR	Varies	8x (typical)	~4-8 Å/pix	Varies with particle size.
Preferred Orientation	Varies	8x (typical)	~4-8 Å/pix	Varies with particle size.

Data compiled from references[\[7\]](#)[\[9\]](#).

Table 2: Key Topaz Training Parameters

Parameter	Description	Recommended Value/Strategy
--num-particles	Estimated number of particles per micrograph. [1]	Provide a reasonable estimate. Can be optimized using cross-validation. [14]
--train-radius	Radius for positive training examples.	1, 2, or 3 pixels generally works well. [7]
--learning-rate	Determines the extent to which model weights are updated.	Default is often a good starting point. Can be optimized with cross-validation. [12]
--num-epochs	Number of iterations through the entire dataset during training.	Increase if the precision curve has not plateaued. [14]
--minibatch-size	Number of examples used in each training batch.	Lower values may improve accuracy but increase training time. [12]
--model	Neural network architecture to use.	resnet8_u64 or resnet16_u64 are common choices. [9]

Data compiled from references[\[1\]](#)[\[7\]](#)[\[9\]](#)[\[12\]](#)[\[14\]](#).

Performance on Challenging Datasets

Topaz has demonstrated significant success in picking challenging particles that are often missed by other methods.[\[15\]](#) For instance, it has been shown to effectively pick small, asymmetric, and non-globular proteins.[\[15\]](#) In a comparison with other deep learning pickers, **Topaz** exhibited high recall, identifying a large number of particles, which can be crucial when the initial particle pool is limited.[\[10\]](#) Furthermore, reconstructions from **Topaz**-picked particles have been shown to be of equal or higher quality than those from curated particle sets, often yielding a significantly larger number of particles.[\[15\]](#) For the T20S proteasome dataset (EMPIAR-10025), **Topaz** retrieved 3.22 times more particles than the curated set, leading to a high-resolution reconstruction.[\[15\]](#)

By following these detailed protocols and leveraging the powerful capabilities of **Topaz**, researchers can overcome many of the hurdles associated with challenging cryo-EM datasets, ultimately accelerating the path to high-resolution structural insights.

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